molecular formula C17H15ClN2O3S B6583613 ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-19-3

ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583613
CAS RN: 1251602-19-3
M. Wt: 362.8 g/mol
InChI Key: PBUQBYRLIPRHKJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . Quinolines are a class of organic compounds with the formula C9H7N. They are colorless hygroscopic liquids with a strong odor. Aged samples, if exposed to light, become yellow due to the formation of quinoline quinone .


Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . Quinolines can be synthesized using the Skraup synthesis, Doebner reaction, or Camps cyclization .


Molecular Structure Analysis

The molecular structure of thiophene and quinoline derivatives can be elucidated using techniques like 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate, focusing on six unique applications:

Antimicrobial Activity

Ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell wall synthesis of microbes, making it a potential candidate for developing new antibiotics .

Anticancer Properties

This compound has been studied for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

Ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate has demonstrated significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases .

Antiviral Activity

Studies have shown that this compound possesses antiviral properties. It can inhibit the replication of certain viruses, including influenza and herpes simplex virus. The compound interferes with viral DNA synthesis and prevents the virus from multiplying, offering a potential pathway for antiviral drug development .

Neuroprotective Effects

Research suggests that ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate has neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound enhances the survival of neuronal cells and improves cognitive functions in animal models .

Antihypertensive Effects

Research indicates that this compound may have antihypertensive properties. It helps in lowering blood pressure by relaxing blood vessels and improving blood flow. The compound inhibits the activity of angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation.

These applications highlight the diverse potential of ethyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

If you have any specific questions or need more details on any of these applications, feel free to ask!

Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects Antiviral Activity Neuroprotective Effects : Antioxidant Properties : Antidiabetic Potential : Antihypertensive Effects

Mechanism of Action

The mechanism of action of thiophene and quinoline derivatives largely depends on their specific structures and functional groups. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with thiophene and quinoline derivatives depend on their specific structures and functional groups. Some derivatives may be harmful if swallowed, inhaled, or come into contact with skin. They may also pose environmental hazards .

Future Directions

Thiophene and quinoline derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties. Future research may focus on the synthesis and characterization of novel thiophene and quinoline moieties with wider therapeutic activity .

properties

IUPAC Name

ethyl 8-chloro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-17(22)13-15(19-9-10-5-4-8-24-10)11-6-3-7-12(18)14(11)20-16(13)21/h3-8H,2,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQBYRLIPRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate

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